BenchChemオンラインストアへようこそ!

(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole

Stereochemistry X-ray crystallography Building block

This enantiopure (3aR,6aS) scaffold eliminates the need for chiral resolution, ensuring SAR trends are not confounded by racemic mixtures. The 2-fluorobenzoyl group provides a starting point for hERG-sparing modifications, while the orthogonal secondary amine enables selective functionalization via amide coupling, sulfonamide formation, or reductive amination—ideal for parallel synthesis and DEL construction. With a drug-like profile (MW 234.27, logP ~1.0), this building block supports systematic logP/pKa modulation for brain-penetrant orexin receptor candidates.

Molecular Formula C13H15FN2O
Molecular Weight 234.274
CAS No. 1824961-55-8
Cat. No. B2404756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole
CAS1824961-55-8
Molecular FormulaC13H15FN2O
Molecular Weight234.274
Structural Identifiers
SMILESC1C2CN(CC2CN1)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C13H15FN2O/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16/h1-4,9-10,15H,5-8H2/t9-,10+
InChIKeyGMEVFVXVOVCGDP-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole – A Defined Stereochemical Building Block for CNS-Targeted Heterocyclic Chemistry


(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole (CAS 1824961-55-8) is a chiral, bicyclic heterocycle composed of an octahydropyrrolo[3,4-c]pyrrole core N‑acylated with a 2‑fluorobenzoyl group . The scaffold belongs to a chemotype extensively explored as dual orexin‑1/2 receptor antagonists for insomnia indications [1], and its rigid, trans‑fused (3aR,6aS) stereochemistry provides a defined three‑dimensional vector for target engagement that is absent in non‑selective, achiral, or mono‑cyclic alternatives.

Why a Generic Octahydropyrrolo[3,4-c]pyrrole Cannot Substitute for (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole


The octahydropyrrolo[3,4-c]pyrrole scaffold is synthetically accessible in multiple regio‑ and stereoisomeric forms (e.g., [3,4‑b] vs. [3,4‑c] ring fusion; cis vs. trans ring junction; R,R vs. R,S enantiomers), and the nature of the N‑acyl substituent profoundly modulates both physicochemical properties and biological activity [1]. The specific (3aR,6aS) stereochemistry of the target compound controls the relative orientation of the secondary amine and the 2‑fluorobenzoyl amide, a spatial arrangement that cannot be replicated by racemic mixtures, diastereomers, or regioisomeric scaffolds [2]. In orexin receptor programs, the introduction of a 2‑fluoro substituent on the benzoyl ring has been shown to attenuate hERG channel inhibition relative to unsubstituted benzoyl analogs while retaining dual receptor antagonist potency – a subtle electronic effect that is not generalizable across all fluoro‑regioisomers [1].

Quantitative Differentiation Evidence for (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole vs. Structural Analogs


Stereochemical Integrity: Trans‑(3aR,6aS) Configuration Confirmed by X‑Ray Crystallography

Multicomponent cyclizations that generate the octahydropyrrolo[3,4-c]pyrrole scaffold demonstrate remarkable inherent stereoselectivity, consistently producing the trans‑fused (3aR,6aS) configuration [1]. This stereochemistry has been confirmed by X‑ray crystallography for closely related derivatives [1]. In contrast, racemic cis‑isomers (e.g., cis‑2‑benzoyl‑octahydropyrrolo[3,4-c]pyrrole, CAS 1694642-67-5) exhibit a different spatial presentation of the N‑acyl substituent and the secondary amine, leading to divergent molecular recognition profiles.

Stereochemistry X-ray crystallography Building block

Regioisomeric Differentiation: 2‑Fluorobenzoyl vs. 3‑ and 4‑Fluorobenzoyl Substitution

In the octahydropyrrolo[3,4-c]pyrrole chemotype, the position of the fluorine atom on the benzoyl ring is a critical determinant of both potency and off‑target liability. The di‑fluoro substituted analogs evaluated by Wu et al. (2017) demonstrated reduced hERG inhibition while maintaining moderate orexin receptor potency [1]. The 2‑fluorobenzoyl regioisomer presents a distinct electrostatic potential surface and steric profile compared to 3‑ or 4‑fluorobenzoyl variants, which influences complementarity with the orexin receptor binding pocket.

Fluorine substitution Regioisomerism Orexin receptor

Physicochemical Differentiation: Calculated logP and Hydrogen‑Bonding Capacity

The target compound exhibits a calculated logP of approximately 1.0‑1.5 (estimated from the Fluorochem datasheet value: logP ~1.0) , placing it in the favorable range for CNS penetration according to the Wager criteria (logP 1‑4). The presence of the secondary amine (pKa ~8.5–9.5) provides a hydrogen‑bond donor/acceptor site that is absent in fully N‑alkylated analogs and influences both solubility and receptor binding.

LogP CNS drug-likeness Physicochemical properties

Synthetic Tractability: Orthogonal Protection Strategies Enabled by the Free Secondary Amine

The target compound retains a free secondary amine in the octahydropyrrolo[3,4-c]pyrrole core, allowing for subsequent orthogonal functionalization (e.g., Boc protection, reductive amination, sulfonylation) without affecting the 2‑fluorobenzoyl amide. This is a practical advantage over doubly‑acylated analogs (e.g., both N‑positions substituted) that require deprotection/re‑protection sequences for further elaboration [1].

Synthetic chemistry Orthogonal protection Building block

Optimal Utilization Scenarios for (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole Based on Quantitative Evidence


CNS Lead Optimization Campaigns Targeting Orexin Receptor Antagonism

The compound serves as a chiral, enantiopure building block for the rapid generation of orexin‑1/2 receptor antagonist libraries. The defined (3aR,6aS) stereochemistry eliminates the need for chiral resolution and ensures that SAR trends are not obscured by racemic mixtures. The 2‑fluorobenzoyl group provides a starting point for exploring hERG‑sparing structural modifications as demonstrated by Wu et al. (2017) for di‑fluoro analogs [1].

Parallel Synthesis of Diversified Heterocyclic Libraries via Free Amine Derivatization

The secondary amine of the octahydropyrrolo[3,4-c]pyrrole core can be selectively functionalized through amide coupling, sulfonamide formation, or reductive amination without perturbing the 2‑fluorobenzoyl amide. This orthogonal reactivity is advantageous for automated parallel synthesis platforms and DNA‑encoded library construction, where the free amine serves as a site for oligonucleotide conjugation [2].

Physicochemical Fine‑Tuning of CNS‑Penetrant Candidates

With a calculated logP near 1.0, a molecular weight of 234.27 g/mol, and one hydrogen‑bond donor, the compound resides within favorable CNS drug‑likeness space. It can be used as a core scaffold for systematic logP and pKa modulation through N‑alkylation of the secondary amine, enabling medicinal chemists to dial in optimal permeability and solubility for brain‑penetrant candidates .

Quote Request

Request a Quote for (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.